![molecular formula C12H9ClO3S B1598654 2-phenoxybenzenesulfonyl Chloride CAS No. 2688-85-9](/img/structure/B1598654.png)
2-phenoxybenzenesulfonyl Chloride
Overview
Description
2-Phenoxybenzenesulfonyl Chloride is a chemical compound with the CAS Number: 2688-85-9 . It has a molecular weight of 268.72 and its molecular formula is C12H9ClO3S . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-phenoxybenzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group via a phenoxy group . The average mass of the molecule is 268.716 Da and the monoisotopic mass is 267.996094 Da .Chemical Reactions Analysis
Aromatic sulfonyl chlorides, such as 2-phenoxybenzenesulfonyl Chloride, can react in the molten state at 120–140°C with an aromatic ring in the presence of 1—5 mol % of FeCl3 (SbCl5, InCl3, Fe(II), and Fe(III) acetylacetonate, BiCl3) and form polysulfones a few hours after the start of the reaction .Physical And Chemical Properties Analysis
2-Phenoxybenzenesulfonyl Chloride is a solid, semi-solid, liquid, or lump substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Polymeric Carriers Activation
4-Fluorobenzenesulfonyl chloride, a compound related to 2-phenoxybenzenesulfonyl chloride, is an excellent activating agent for covalent attachment of biologicals to solid supports. It's been applied in activating functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation process has potential therapeutic applications, including bioselective separation of human lymphocyte subsets from blood and tumor cells from bone marrow (Chang et al., 1992).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared using immobilized primary amines and nitrobenzenesulfonyl chloride (closely related to 2-phenoxybenzenesulfonyl chloride), have been key intermediates in various chemical transformations. These have included rearrangements yielding diverse privileged scaffolds, demonstrating its utility in solid-phase synthesis (Fülöpová & Soural, 2015).
Reaction with Amines
2-Formylbenzenesulfonyl chloride reacts with primary amines to form either sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on amine concentration. These compounds are important for understanding the structures of 2-formylbenzenesulfonamides in various phases (Rajeev et al., 1994).
Polymer Chemistry
1,3-Bis(p-phenoxybenzenesulfonyl)benzene, related to 2-phenoxybenzenesulfonyl chloride, has been used in the synthesis of polymers containing acetylenic side groups. These polymers, polymerized with isophthaloyl and terephthaloyl chloride, have shown potential as high-performance, thermally stable laminating resins (Samyn & Marvel, 1975).
Electrocatalysis
An iron(III) chloride compound, related to 2-phenoxybenzenesulfonyl chloride, has been used for the electrocatalytic reduction of CO2 to formate. This research sheds light on potential applications of similar compounds in CO2 reduction processes (Nichols et al., 2018).
Peptide Coupling
o-Hydroxybenzenesulfonyl chloride, a compound similar to 2-phenoxybenzenesulfonyl chloride, has been used as a condensation reagent in peptide synthesis. This has been instrumental in forming substituted aryl esters through an efficient reaction process (Cabaret & Wakselman, 1994).
Safety and Hazards
2-Phenoxybenzenesulfonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Phenoxybenzenesulfonyl Chloride, also known as 2-PHENOXYBENZENE SULFONYL CHLORIDE, is a chemical compound used in organic synthesis . It is primarily used as a reagent in the synthesis of various organic compounds, acting as a sulfonylating agent . Its primary targets are aromatic compounds, where it introduces a sulfonyl group .
Mode of Action
The compound acts through a mechanism known as electrophilic aromatic substitution . In this process, the sulfonyl chloride group in the compound acts as an electrophile, reacting with an aromatic compound (the nucleophile) to introduce a sulfonyl group . This reaction is facilitated by the presence of a catalyst, typically a Lewis acid .
Biochemical Pathways
While the specific biochemical pathways affected by 2-Phenoxybenzenesulfonyl Chloride depend on the particular aromatic compound it reacts with, the general process involves the alteration of the aromatic compound’s structure through the introduction of a sulfonyl group . This can lead to changes in the compound’s properties and behavior, potentially affecting various biochemical pathways depending on the specific context.
Pharmacokinetics
Its properties suggest that it would have high gastrointestinal absorption and could cross the blood-brain barrier .
Result of Action
The primary result of 2-Phenoxybenzenesulfonyl Chloride’s action is the formation of a new compound with a sulfonyl group . This can significantly alter the target compound’s properties, potentially making it more reactive, altering its polarity, or introducing new potential sites for further reactions .
Action Environment
The action of 2-Phenoxybenzenesulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate its reaction with aromatic compounds . Additionally, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . The temperature can also influence the reaction, with different temperatures potentially leading to different products .
properties
IUPAC Name |
2-phenoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBATEXBHGBONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397074 | |
Record name | 2-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxybenzenesulfonyl Chloride | |
CAS RN |
2688-85-9 | |
Record name | 2-Phenoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2688-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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